ERβ-Selective Binding: 16-Ketoestradiol's 2.2-fold Preference vs. Estrone's ERα Preference
16-Ketoestradiol demonstrates a preferential binding affinity for ERβ over ERα, a property distinct from its parent metabolite, estrone (E1), which preferentially binds ERα. This divergence in subtype selectivity has significant implications for downstream signaling [1].
| Evidence Dimension | Relative binding affinity for ERβ vs. ERα |
|---|---|
| Target Compound Data | ERα IC50 = 112.2 nM; ERβ IC50 = 50.1 nM (2.2-fold ERβ preference) |
| Comparator Or Baseline | Estrone: Preferential binding for ERα over ERβ; 17β-Estradiol: Near-equal high affinity for ERα and ERβ |
| Quantified Difference | 16-Ketoestradiol is 2.2-fold selective for ERβ, whereas estrone is selective for ERα [1]. |
| Conditions | Competitive binding assays using recombinant human ERα and ERβ proteins [1]. |
Why This Matters
This receptor subtype preference allows researchers to dissect ERβ-specific signaling pathways, a task not achievable with non-selective ligands like estradiol or ERα-preferring ligands like estrone.
- [1] Zhu, B. T.; Han, G.-Z.; Shim, J.-Y.; et al. Quantitative structure-activity relationship of various endogenous estrogen metabolites for human estrogen receptor α and β subtypes: Insights into the structural determinants favoring a differential subtype binding. Endocrinology 2006, 147 (9), 4132-4150. View Source
